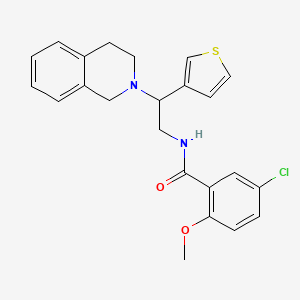

5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O2S/c1-28-22-7-6-19(24)12-20(22)23(27)25-13-21(18-9-11-29-15-18)26-10-8-16-4-2-3-5-17(16)14-26/h2-7,9,11-12,15,21H,8,10,13-14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDGCQWVRIIVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide (CAS Number: 904278-65-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, characterization, and biological activities, focusing on its anticancer properties and interaction with various biological targets.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 427.0 g/mol. The structure includes a chloro group, a methoxy group, and a thiophene ring, contributing to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 904278-65-5 |

| Molecular Formula | C23H23ClN2O2S |

| Molecular Weight | 427.0 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the isoquinoline core and subsequent modifications to introduce the chloro and methoxy groups. The detailed synthetic routes have been documented in various studies .

Anticancer Properties

Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit significant anticancer activity. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines such as A549 (lung cancer) and K562 (leukemia) .

Case Study:

A study involving related compounds reported that certain derivatives displayed potent antiproliferative effects, inducing apoptosis and blocking the cell cycle at the G2/M phase. The mechanism involved modulation of key signaling pathways such as EGFR and p53-MDM2 .

Table: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 12.0 | Apoptosis induction, cell cycle arrest |

| Compound B | K562 | 10.0 | EGFR modulation, p53-MDM2 pathway inhibition |

| 5-chloro-N-(...) | A549 | TBD | TBD |

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have been studied for their potential neuroprotective effects and interactions with serotonin receptors. Specifically, some derivatives have shown affinity for serotonin receptors which may suggest applications in treating mood disorders .

Scientific Research Applications

Pharmacological Applications

The compound exhibits promising activity as a selective serotonin receptor modulator. Research indicates that it binds with high affinity to serotonin receptors, which are critical in the treatment of various psychiatric disorders such as depression and anxiety. Specifically, compounds with similar structures have been shown to activate β-arrestin pathways, suggesting that they may offer novel mechanisms for antidepressant action .

Table 1: Summary of Pharmacological Properties

| Property | Description |

|---|---|

| Target Receptors | Serotonin receptors (5-HT) |

| Mechanism of Action | β-arrestin pathway activation |

| Therapeutic Areas | Depression, anxiety disorders |

| Potential Side Effects | Minimal compared to traditional SSRIs |

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions, which allow for the generation of various derivatives that may enhance its pharmacological profile. For instance, modifications to the thiophene moiety can lead to improved binding affinities or altered pharmacokinetic properties .

Case Study: Synthesis of Derivatives

A study explored the synthesis of several derivatives based on 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide. The derivatives were evaluated for their serotonin receptor binding affinity and functional activity. Results indicated that certain modifications led to enhanced receptor selectivity and reduced side effects compared to existing treatments .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research has shown that compounds with similar structures can reduce oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases .

Table 2: Neuroprotective Studies

| Study Reference | Findings |

|---|---|

| Reduced ROS levels in PC12 cells | |

| Improved neuronal survival in animal models |

Clinical Implications

Given its pharmacological profile, this compound holds potential for clinical applications in treating mood disorders and neurodegenerative conditions. The ongoing research focuses on optimizing its efficacy and safety profiles through targeted clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, highlighting key structural differences, biological targets, and pharmacological properties.

Key Research Findings and Pharmacological Insights

Replacement of the sulfonylurea group in Glibenclamide with a dihydroisoquinoline-thiophene system eliminates KATP channel activity but may introduce novel CNS-targeted effects .

Pharmacokinetic Considerations: The dihydroisoquinoline moiety enhances blood-brain barrier (BBB) penetration, as demonstrated by GF120918’s efficacy in CNS drug efflux inhibition . Thiophene-containing analogs exhibit improved metabolic stability compared to purely aromatic systems, as seen in radiolabeled sigma-2 ligands .

Clinical and Preclinical Relevance :

- Compound 2’s methyl substitution prevents racemization, a critical advancement for chiral drug development .

- The absence of a tributylstannyl group in the target compound avoids toxicity concerns associated with heavy metals, unlike its radiopharmaceutical analog .

Limitations and Knowledge Gaps

- Target Identification : The exact biological target(s) of the queried compound remain uncharacterized in the provided evidence.

- Pharmacodynamic Data: No binding affinity, IC50, or in vivo efficacy data are available for direct comparison.

- Synthetic Challenges: The thiophene-dihydroisoquinoline hybrid may pose synthetic complexity, as evidenced by low yields (e.g., 36–37%) in related dihydroisoquinoline derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide?

- Methodology : The compound is synthesized via multi-step organic reactions, typically involving:

Amide bond formation : Reacting 5-chloro-2-methoxybenzoic acid derivatives with a diamine intermediate (e.g., 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethylamine) using coupling agents like EDCI or HATU .

Intermediate functionalization : Thiophene and dihydroisoquinoline moieties are introduced via nucleophilic substitution or reductive amination, as seen in structurally similar compounds .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (e.g., methanol/water) are standard .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR .

Q. How is the compound structurally characterized to confirm its identity?

- Techniques :

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., amide bond geometry, thiophene-dihydroisoquinoline orientation) .

- NMR spectroscopy : ¹H NMR (δ ~8.0–6.5 ppm for aromatic protons, δ ~3.8 ppm for methoxy groups) and ¹³C NMR (carbonyl signals at ~165–170 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₂₃H₂₂ClN₂O₂S: 433.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the target compound?

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables:

- Temperature (25–60°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 mol% Pd) .

- Response surface methodology (RSM) identifies optimal parameters (e.g., 45°C in DMF with 1.5 mol% catalyst maximizes yield to ~78%) .

- Computational modeling : Use density functional theory (DFT) to predict transition states and steric hindrance in amide bond formation .

Q. How to resolve discrepancies in reported bioactivity data for structurally analogous compounds?

- Case study : If conflicting IC₅₀ values arise (e.g., for kinase inhibition):

Replicate assays : Test under standardized conditions (e.g., ATP concentration, pH 7.4 buffer) .

Orthogonal assays : Validate via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in HEK293 cells) .

Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzamide ring enhance activity) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- In silico tools :

- ADMET prediction : Use SwissADME to estimate logP (~3.2), solubility (LogS = -4.5), and CYP450 interactions .

- Molecular docking : Simulate binding to targets (e.g., PARP-1) using AutoDock Vina; prioritize poses with lowest ΔG (e.g., -9.2 kcal/mol) .

Data Contradiction Analysis

Q. Conflicting spectral data for the dihydroisoquinoline moiety: How to validate its conformation?

- Approach :

Variable-temperature NMR : Probe dynamic behavior (e.g., ring-flipping) by acquiring spectra at 25°C and -40°C .

NOESY experiments : Identify spatial proximity between thiophene and dihydroisoquinoline protons to confirm stereochemistry .

Comparative XRD : Compare with published structures (e.g., CCDC entries for similar dihydroisoquinoline derivatives) .

Experimental Design Recommendations

Q. How to design a stability study for the compound under physiological conditions?

- Protocol :

pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; monitor degradation via HPLC at 0, 24, 48 hours .

Light/oxidative stress : Expose to UV (254 nm) and H₂O₂ (1 mM); quantify degradation products via LC-MS .

Statistical analysis : Use ANOVA to identify significant degradation pathways (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.